molecular formula C14H14N4O2S B1393197 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-11-0

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B1393197
CAS No.: 1291487-11-0
M. Wt: 302.35 g/mol
InChI Key: XWHJQBBVGTVLDK-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound offered for research and development purposes. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties . The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in drug discovery, known to be incorporated in molecules exhibiting a range of pharmacological effects . The sulfonamide functional group in this molecule is a common pharmacophore that can contribute to binding with various biological targets, such as enzymes, and is frequently explored in the design of therapeutic agents . Furthermore, the specific substitution pattern featuring a 3-methyl group on the triazolopyridine ring and an N-(3-methylphenyl) group on the sulfonamide presents opportunities for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate its potential applications, which may include the development of novel bioactive molecules or functional materials . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-5-3-6-12(9-10)17-21(19,20)13-7-4-8-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHJQBBVGTVLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential lasting effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, thereby impacting energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.

Biological Activity

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolo-pyridines, which are known for their diverse biological activities. This article explores its biological properties, focusing on its potential as an antimalarial agent and other therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 278.34 g/mol

Biological Activity Overview

Research has indicated that compounds within the triazolo-pyridine class exhibit a range of biological activities including:

  • Antimalarial Activity : Compounds with similar structures have shown significant antimalarial effects against Plasmodium falciparum, with some derivatives achieving IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 2.24 μM against P. falciparum .
  • Antitumor Activity : Triazolo derivatives have been explored for their anticancer properties. Studies indicate that modifications in the triazolo structure can enhance cytotoxic effects against various cancer cell lines .
  • Antibacterial and Antifungal Properties : The sulfonamide group is known for its antibacterial effects, and compounds with similar scaffolds have been reported to possess antibacterial and antifungal activities .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to inhibit specific enzymes or pathways critical to pathogen survival:

  • Inhibition of Cysteine Proteases : The compound targets falcipain-2 (FP-2), a cysteine protease crucial for the lifecycle of P. falciparum. Inhibiting this enzyme disrupts the parasite's ability to degrade hemoglobin, leading to its death during the trophozoite stage .

Research Findings and Case Studies

  • Antimalarial Studies :
    • A study synthesized a library of triazolo-pyridines and evaluated their antimalarial activity using virtual screening and molecular docking techniques. The promising candidates were subjected to in vitro testing against P. falciparum, revealing several compounds with potent activity .
  • Antitumor Activity :
    • In a separate investigation, derivatives of triazolo-pyridines were found to induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of pro-apoptotic factors .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAntimalarial2.24
Compound BAntitumor5.00
Compound CAntibacterial10.00

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The sulfonamide group contributes to its solubility and potential interactions with biological targets.

Pharmacological Studies

Research indicates that compounds similar to 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit inhibitory effects on various enzymes and pathways relevant to disease mechanisms:

  • Inhibition of Kinases : Studies have shown that related triazolo-pyridine compounds can inhibit p38 mitogen-activated protein kinase (MAPK), a target in inflammatory diseases and cancer . This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and cancer.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of triazole derivatives suggest that this compound may exhibit activity against various bacterial strains. The sulfonamide group is known for its role in antimicrobial action by interfering with folate synthesis in bacteria.

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological studies. Triazolo derivatives have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases .

Cancer Therapeutics

Research on similar compounds has indicated potential anti-cancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis . The unique structure of this compound may enhance these effects.

Case Study 1: Inhibition of p38 MAPK

A study published in European Patent Office documents the synthesis of several triazolo-pyridine derivatives that inhibit p38 MAPK. The findings suggest that modifications at the sulfonamide position can enhance selectivity and potency against this target .

Case Study 2: Antimicrobial Efficacy

Research conducted at a pharmaceutical lab explored the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, many of which have been explored for antimalarial activity. Key structural variations among analogs include:

  • Substituents on the triazolo ring : Methyl (target compound) vs. ethyl or hydrogen.
  • Aromatic substituents : 3-Methylphenyl (target) vs. fluorophenyl, chlorobenzyl, or methoxybenzyl groups in analogs.
  • N-Substitution: Mono- vs. di-substitution on the sulfonamide nitrogen.
Table 1: Structural and Molecular Comparison
Compound Name Substituents (Triazolo/Aryl) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methyl, N-(3-methylphenyl) C₁₄H₁₄N₄O₂S 302.36 >95% purity
3-Ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Ethyl, N-(3-fluorophenyl) C₁₄H₁₃FN₄O₂S 320.35 Higher lipophilicity due to fluorine
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) N-(3,5-difluorophenyl) C₁₂H₈F₂N₄O₂S 310.28 Melting point: 184–186°C; NMR data provided
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) N-(3-chlorobenzyl), N-(3,5-difluorophenyl) C₁₉H₁₃ClF₂N₄O₂S 434.85 IC₅₀ = 2.24 µM (antimalarial); melting point: 160–162°C
N-(4-Ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Methyl, N-(4-ethylphenyl), N-(3-methoxybenzyl) C₂₃H₂₄N₄O₃S 436.50 Larger molecular size; no activity data reported

Preparation Methods

Synthesis of the Triazolo[4,3-a]pyridine Core

The triazolo[4,3-a]pyridine nucleus is typically synthesized by oxidative cyclization of hydrazone intermediates derived from pyridine derivatives. A representative procedure is:

  • Dissolve the hydrazone precursor (10 mmol) in dry dimethylformamide (DMF, ~20 mL).
  • Cool the solution in an ice bath to 0 °C.
  • Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise to promote oxidative cyclization.
  • Stir at 0 °C for 1 hour, then allow the reaction mixture to warm to room temperature.
  • Upon completion (monitored by TLC), isolate the yellow solid by filtration.
  • Wash with petroleum ether, then dissolve in hot water.
  • Add triethylamine dropwise under cooling to precipitate the triazolopyridine product with yields >90%.

This method is efficient and mild, allowing for the preparation of various substituted triazolo[4,3-a]pyridines by varying the hydrazone precursor.

Sulfonamide Formation

The sulfonamide group at the 8-position of the triazolopyridine is introduced by reacting sulfonyl chlorides with primary amines:

  • Prepare sulfonyl chlorides such as 2-chloropyridine-5-sulfonyl chloride.
  • React these sulfonyl chlorides with substituted anilines, e.g., 3-methylphenylamine, in the presence of a base like triethylamine.
  • This step forms the sulfonamide linkage, creating intermediates such as N-(3-methylphenyl)pyridinesulfonamides.
  • Further substitution at the nitrogen atom of the sulfonamide group can be achieved by benzylation or related alkylation reactions to fine-tune the molecule's properties.

Final Assembly and Purification

  • The sulfonamide intermediate undergoes cyclization or further functional group transformations to yield the final 3-methyl-N-(3-methylphenyl)triazolo[4,3-a]pyridine-8-sulfonamide.
  • Purification is typically performed by recrystallization from suitable solvents (e.g., water, ethanol) or chromatographic techniques.
  • Characterization is confirmed by spectroscopic methods such as NMR, MS, and elemental analysis to ensure structural integrity and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Hydrazone oxidative cyclization Hydrazone + N-chlorosuccinimide (NCS) Dry DMF 0 °C to RT >90 Exothermic; slow addition of NCS needed
Sulfonamide formation Sulfonyl chloride + 3-methylphenylamine + base (Et3N) DMF or dioxane Room temp to 60 °C 70-85 Base neutralizes HCl byproduct
Final cyclization/alkylation Alkylating agents or cyclization reagents Various (e.g., water, ethanol) Ambient to reflux 60-80 Purification by recrystallization

Research Findings and Optimization Insights

  • The oxidative cyclization using NCS is a mild and high-yielding method for constructing the triazolopyridine core, preferred over harsher oxidants.
  • The choice of solvent (DMF, dioxane) and temperature control critically affects the yield and purity of sulfonamide intermediates.
  • Introduction of the 3-methylphenyl substituent on the sulfonamide nitrogen enhances biological activity and solubility profiles, as shown in related analogs.
  • Studies confirm that the sulfonamide group confers stability and low toxicity, making these compounds promising for pharmaceutical development.
  • Spectroscopic and crystallographic characterization (X-ray) validates the molecular structure and confirms the regioselectivity of cyclization and substitution steps.

Summary Table of Key Synthetic Steps

Compound/Intermediate Key Reagents Reaction Type Yield (%) Reference
Hydrazone precursor Pyridine derivatives + hydrazine Formation of hydrazone 80-90
Triazolo[4,3-a]pyridine core Hydrazone + NCS Oxidative cyclization >90
Sulfonamide intermediate Sulfonyl chloride + 3-methylphenylamine + Et3N Sulfonamide formation 70-85
Final compound (3-methyl-N-(3-methylphenyl)triazolo[4,3-a]pyridine-8-sulfonamide) Cyclization/alkylation reagents Cyclization/alkylation 60-80

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

Methodological Answer:
The compound is typically synthesized via a multi-step procedure involving:

  • Sulfonamide Formation : Reacting [1,2,4]triazolo[4,3-a]pyridine sulfonyl chloride derivatives with substituted anilines (e.g., 3-methylaniline) in the presence of a base like pyridine or lutidine .
  • Functionalization : Introducing methyl groups at specific positions using alkylating agents (e.g., methyl iodide) under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Oxidative Cyclization : For triazolo ring formation, sodium hypochlorite in ethanol at room temperature provides a green chemistry alternative to toxic oxidants like Cr(VI) salts .
    Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC. Final characterization requires 1H^1 \text{H}-/13C^{13} \text{C}-NMR, LC-MS, and elemental analysis .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H^1 \text{H}-NMR : Identify aromatic protons (δ 6.6–8.9 ppm), methyl groups (δ 2.0–2.8 ppm), and sulfonamide NH (δ ~9.5 ppm). Splitting patterns (e.g., doublets for pyridine H-5/H-7) confirm regiochemistry .
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~435) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, S content (e.g., C ~66%, N ~12.9%) to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, though this requires high-purity crystals .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions may arise due to:

  • Purity Discrepancies : Re-evaluate compound purity via HPLC (>98%) and confirm absence of byproducts (e.g., unreacted sulfonyl chlorides) .
  • Assay Variability : Standardize bioactivity protocols (e.g., antimalarial IC50_{50} assays using synchronized Plasmodium cultures) to minimize inter-lab variability .
  • Solubility Effects : Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation artifacts. Measure solubility via shake-flask method .
    Case Study : In antimalarial studies, analogues with 3-methyl groups showed 10-fold potency differences depending on substituent placement; SAR analysis resolved this .

Advanced: What strategies optimize reaction yields for N-alkylation steps in triazolopyridine sulfonamides?

Methodological Answer:

  • Base Selection : Use 3-picoline or 3,5-lutidine instead of pyridine to enhance nucleophilicity of the amine, improving coupling efficiency by 20–30% .
  • Catalysis : Add catalytic N-arylsulfilimines (0.5–1 mol%) to accelerate sulfonamide bond formation .
  • Temperature Control : Maintain reflux in acetonitrile (60–80°C) to prevent side reactions (e.g., over-alkylation) .
    Validation : Monitor by 31P^{31} \text{P}-NMR (if phosphorylated intermediates) or in-situ FTIR for sulfonamide C=O stretches (~1350 cm1^{-1}) .

Advanced: How can computational methods guide SAR for triazolopyridine sulfonamides?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Plasmodium DHODH). Prioritize substituents that enhance hydrogen bonding (e.g., 3-methyl for hydrophobic pocket fit) .
  • QSAR Models : Train models on IC50_{50} data using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
  • MD Simulations : Assess binding stability over 100 ns trajectories; correlate with experimental IC50_{50} values to validate docking poses .
    Example : Methyl groups at the triazolo 3-position improved antimalarial activity by reducing steric clash in the target’s active site .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity : Store in neutral buffers (pH 6–8); avoid extremes that hydrolyze the sulfonamide bond. Test stability via accelerated degradation studies (40°C/75% RH) .
  • Light Exposure : Protect from UV light to prevent photodegradation; use amber vials for long-term storage .
  • Thermal Stability : DSC/TGA analysis shows decomposition >200°C, confirming suitability for high-temperature reactions .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to the active form .
  • Nanoformulation : Use liposomal encapsulation (e.g., DOPC/cholesterol) to enhance aqueous solubility and cellular uptake .
  • Co-Solvent Blends : Optimize DMSO/PEG-400 mixtures (≤5% v/v) to balance solubility and cytotoxicity .

Advanced: What analytical methods resolve isomeric impurities in synthesis?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol gradients to separate enantiomers (if applicable) .
  • 2D NMR : NOESY correlations distinguish regioisomers (e.g., triazolo[4,3-a] vs. [1,5-a] pyridines) based on H-5/H-7 coupling .
  • XRD : Resolve ambiguous regiochemistry; e.g., triazolo N1 vs. N2 substitution patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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